molecular formula C13H20N2O4S B416762 ethyl 2-{[N-(2-hydroxyethyl)glycyl]amino}-4,5-dimethylthiophene-3-carboxylate CAS No. 331760-58-8

ethyl 2-{[N-(2-hydroxyethyl)glycyl]amino}-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B416762
CAS No.: 331760-58-8
M. Wt: 300.38g/mol
InChI Key: PJNJMDKDGAOKMV-UHFFFAOYSA-N
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Description

Ethyl 2-{[N-(2-hydroxyethyl)glycyl]amino}-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a hydroxyethyl glycylamino group, and two methyl groups attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[N-(2-hydroxyethyl)glycyl]amino}-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps. One common approach is to start with the thiophene ring and introduce the substituents sequentially. The synthesis may involve the following steps:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methyl Groups: Methylation of the thiophene ring can be carried out using methylating agents such as methyl iodide in the presence of a base.

    Attachment of the Glycylamino Group: This step involves the reaction of the thiophene derivative with an appropriate glycylamino precursor under conditions that promote amide bond formation.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[N-(2-hydroxyethyl)glycyl]amino}-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

Ethyl 2-{[N-(2-hydroxyethyl)glycyl]amino}-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials, such as conductive polymers and organic semiconductors.

    Biological Studies: Researchers study its interactions with biological molecules to understand its potential effects and mechanisms of action.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of ethyl 2-{[N-(2-hydroxyethyl)glycyl]amino}-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-{[N-(2-hydroxyethyl)glycyl]amino}-4,5-dimethylthiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

    Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate: Similar structure but lacks the hydroxyethyl glycylamino group.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

    2-{[N-(2-hydroxyethyl)glycyl]amino}-4,5-dimethylthiophene-3-carboxylic acid: Similar structure but without the ester group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[[2-(2-hydroxyethylamino)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-4-19-13(18)11-8(2)9(3)20-12(11)15-10(17)7-14-5-6-16/h14,16H,4-7H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNJMDKDGAOKMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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